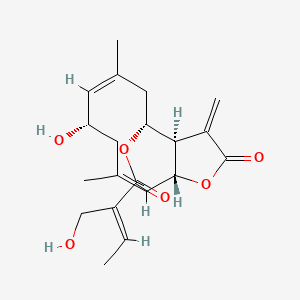

Deacetyleupaserrin

Description

Structure

2D Structure

Properties

CAS No. |

38456-39-2 |

|---|---|

Molecular Formula |

C20H26O6 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-(hydroxymethyl)but-2-enoate |

InChI |

InChI=1S/C20H26O6/c1-5-14(10-21)20(24)26-17-9-12(3)7-15(22)6-11(2)8-16-18(17)13(4)19(23)25-16/h5,7-8,15-18,21-22H,4,6,9-10H2,1-3H3/b11-8+,12-7+,14-5-/t15-,16+,17+,18-/m0/s1 |

InChI Key |

JZJVLLYTTWUPBF-CKHXMIEZSA-N |

Isomeric SMILES |

C/C=C(\CO)/C(=O)O[C@@H]1C/C(=C\[C@H](C/C(=C\[C@@H]2[C@@H]1C(=C)C(=O)O2)/C)O)/C |

Canonical SMILES |

CC=C(CO)C(=O)OC1CC(=CC(CC(=CC2C1C(=C)C(=O)O2)C)O)C |

Appearance |

Solid powder |

Other CAS No. |

70209-85-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Deacetyleupaserrin |

Origin of Product |

United States |

Foundational & Exploratory

Deacetyleupaserrin: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetyleupaserrin, a sesquiterpene lactone, has garnered scientific interest for its potential therapeutic properties, including antitumor and anti-inflammatory activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its known biological activities. Quantitative data is presented in a structured format to facilitate comparison, and a proposed signaling pathway is visualized to illustrate its potential mechanism of action. This document serves as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a naturally occurring phytochemical primarily found in various species of the plant genus Eupatorium, which belongs to the Asteraceae family.

Table 1: Natural Plant Sources of this compound

| Plant Species | Family | Plant Part | Reference(s) |

| Eupatorium semiserratum | Asteraceae | Aerial parts | [1] |

| Eupatorium mikanioides | Asteraceae | Not specified | [2] |

| Eupatorium glehnii | Asteraceae | Not specified | [2] |

| Eupatorium heterophyllum | Asteraceae | Leaves | [3] |

While specific quantitative yields of this compound are not widely reported in the available literature, studies on the isolation of similar sesquiterpene lactones from Eupatorium species provide an estimation. For instance, from 540 mg of a crude n-butanol fraction of Eupatorium lindleyanum, researchers were able to isolate 10-20 mg of individual sesquiterpene lactones.

Experimental Protocols: Extraction and Isolation

The following is a detailed protocol for the extraction and isolation of sesquiterpene lactones, including this compound, from Eupatorium species. This protocol is based on established methodologies for this class of compounds.

Extraction

-

Plant Material Preparation : The aerial parts of the desired Eupatorium species are collected, air-dried, and ground into a fine powder.

-

Solvent Extraction : The powdered plant material is macerated with 95% ethanol at room temperature for a period of 72 hours. This process is typically repeated three times to ensure exhaustive extraction.

-

Concentration : The combined ethanol extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Solvent-Solvent Partitioning : The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity:

-

Petroleum ether (to remove non-polar compounds)

-

Ethyl acetate

-

n-butanol

-

-

Fraction Collection : The resulting petroleum ether, ethyl acetate, and n-butanol fractions are collected and concentrated. Sesquiterpene lactones like this compound are typically enriched in the ethyl acetate and n-butanol fractions.

Isolation and Purification

-

Chromatographic Separation : The enriched fraction (e.g., n-butanol fraction) is subjected to further purification using chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) is a particularly effective method for the separation of sesquiterpene lactones.

-

HSCCC System : A two-phase solvent system is employed. A common system for separating sesquiterpene lactones is a mixture of n-hexane, ethyl acetate, methanol, and water.

-

Elution : The sample is injected into the HSCCC instrument, and the separation is carried out, with fractions being collected at regular intervals.

-

-

Purity Analysis : The purity of the isolated this compound is assessed using High-Performance Liquid Chromatography (HPLC).

-

Structural Elucidation : The chemical structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

This compound has been reported to possess cytotoxic activity, suggesting its potential as an antitumor agent. Sesquiterpene lactones, as a class of compounds, are known to exert their biological effects through various mechanisms, including the induction of apoptosis and the modulation of inflammatory pathways.

Proposed Mechanism of Action: Inhibition of NF-κB and Induction of Apoptosis

A plausible mechanism of action for this compound's antitumor effect involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the subsequent induction of apoptosis (programmed cell death).

NF-κB Signaling Pathway Inhibition:

The NF-κB pathway is a crucial regulator of cell survival, inflammation, and immunity. In many cancer cells, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. This compound may inhibit this pathway by preventing the degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-survival genes.

Apoptosis Induction:

By inhibiting the pro-survival signals of the NF-κB pathway, this compound can sensitize cancer cells to apoptotic stimuli. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. This compound may promote apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins, leading to the activation of caspases, the key executioners of apoptosis.

Caption: Proposed signaling pathway of this compound.

Conclusion

This compound, a sesquiterpene lactone primarily sourced from Eupatorium species, demonstrates significant potential as a bioactive compound. The methodologies for its extraction and isolation are well-established, relying on solvent partitioning and advanced chromatographic techniques. Its cytotoxic properties are likely mediated through the inhibition of pro-survival signaling pathways such as NF-κB and the induction of apoptosis. Further research is warranted to fully elucidate its therapeutic potential and to optimize its production and application in drug development. This guide provides a foundational resource for scientists and researchers to advance the study of this promising natural product.

References

- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]

- 2. Possible new role for NF-kappaB in the resolution of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

Deacetyleupaserrin: A Technical Guide on its Discovery and Historical Background

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discovery and Historical Context

The discovery of deacetyleupaserrin is credited to the comprehensive research program led by the American chemist Dr. S. Morris Kupchan and his colleagues. Their work in the mid-20th century was pivotal in the field of natural product chemistry, focusing on the systematic screening of plant extracts for cytotoxic and antitumor activities.

In 1973, Kupchan's laboratory published a seminal paper in The Journal of Organic Chemistry detailing the isolation and structural elucidation of two new antileukemic sesquiterpene lactones: eupaserrin and its deacetylated analog, this compound.[1][2] These compounds were isolated from the plant Eupatorium semiserratum, a member of the Asteraceae family.[1] The research was part of the broader "Tumor Inhibitors" series of publications from Kupchan's group, which significantly contributed to the discovery of numerous bioactive natural products.

The initial biological screening of the extract from Eupatorium semiserratum revealed significant antileukemic activity, prompting further investigation to isolate the active constituents. This led to the identification of this compound as one of the compounds responsible for this bioactivity.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C20H26O6 | |

| Molecular Weight | 362.42 g/mol | |

| Type of Compound | Sesquiterpene Lactone | [1] |

| Appearance | Not explicitly stated in available abstracts | |

| Solubility | Soluble in organic solvents like methanol, ethyl acetate, and chloroform (inferred from isolation protocols) |

Experimental Protocols

While the full, detailed experimental protocols from the original 1973 publication by Kupchan et al. are not available in the searched resources, the general methodologies for the isolation and structural elucidation of sesquiterpene lactones from Eupatorium species during that era can be summarized. These protocols are based on common practices in natural product chemistry at the time and information from related studies on similar compounds.

Extraction and Isolation

The isolation of this compound from Eupatorium semiserratum would have followed a multi-step process involving solvent extraction and chromatographic separation.

dot

Methodology:

-

Plant Material Collection and Preparation: The aerial parts of Eupatorium semiserratum were collected, dried, and ground to a fine powder.

-

Extraction: The powdered plant material was exhaustively extracted with a polar solvent such as methanol or ethanol at room temperature or under reflux. The solvent was then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract was suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This step aimed to separate compounds based on their polarity. The antileukemic activity was tracked in the different fractions.

-

Column Chromatography: The bioactive fraction (typically the chloroform or ethyl acetate fraction for sesquiterpene lactones) was subjected to column chromatography over silica gel. The column was eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).

-

Fraction Collection and Analysis: Numerous fractions were collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles were combined.

-

Bioassay-Guided Fractionation: Each combined fraction was tested for its antileukemic activity to guide the isolation process towards the active compounds.

-

Final Purification: The active fractions were further purified using techniques such as preparative TLC or repeated column chromatography to yield pure this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques and chemical derivatization, which was standard practice in the 1970s.

dot

Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition, leading to the molecular formula of C20H26O6.

-

Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify key functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups characteristic of lactones and esters.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) spectroscopy was the primary tool for determining the structure. The chemical shifts, integration, and coupling patterns of the proton signals provided detailed information about the carbon skeleton and the placement of functional groups. Spin-spin decoupling experiments were likely performed to establish the connectivity of protons in the molecule.

-

Chemical Derivatization: To confirm the presence of hydroxyl groups and to aid in the structural analysis, this compound could be subjected to chemical reactions such as acetylation to form acetate esters. The spectroscopic data of the resulting derivatives would then be compared with the parent compound.

Biological Activity

This compound was initially identified due to its "antileukemic" activity. However, specific quantitative data, such as IC50 values against particular leukemia cell lines, are not available in the abstracts of the foundational papers. To provide a frame of reference, the cytotoxic activities of other sesquiterpene lactones isolated from different Eupatorium species are presented below. It is important to note that these values are not for this compound and are presented for comparative purposes only.

Table 1: Cytotoxicity Data for Sesquiterpene Lactones from Eupatorium fortunei

| Compound | Cell Line | IC50 (µM) |

| Eupatoriopicrin | NTERA-2 (human embryonal carcinoma) | 1.8 ± 0.2 |

| MCF-7 (human breast adenocarcinoma) | 3.5 ± 0.3 | |

| HepG2 (human liver cancer) | 4.1 ± 0.4 | |

| 1-hydroxy-8-(4,5-dihydroxytigloyloxy)eudesma-4(15),11(13)-dien-6,12-olide | NTERA-2, MCF-7, HepG2 | > 20 |

Data from a study on compounds from Eupatorium japonicum.

Potential Signaling Pathways

The molecular mechanisms of action for many sesquiterpene lactones involve the modulation of key signaling pathways related to inflammation and cell survival. While the specific pathways affected by this compound have not been detailed in the available literature, related compounds are known to interact with pathways such as NF-κB and apoptosis.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses, cell proliferation, and survival. Many sesquiterpene lactones are known to inhibit the NF-κB pathway, often through the alkylation of the p65 subunit of NF-κB, which prevents its translocation to the nucleus and subsequent activation of pro-inflammatory and anti-apoptotic genes.

dot

Apoptosis Pathway

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Sesquiterpene lactones can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can cause an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.

dot

References

Deacetyleupaserrin: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetyleupaserrin is a sesquiterpene lactone, a class of naturally occurring compounds found in various plant species, particularly within the Eupatorium genus of the Asteraceae family. Sesquiterpene lactones are known for their diverse and potent biological activities, and this compound is emerging as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its cytotoxic, anti-inflammatory, and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Cytotoxic Activity

This compound has demonstrated notable cytotoxic effects against several human cancer cell lines, suggesting its potential as an anticancer agent. The primary mechanism of its cytotoxic action is believed to be the induction of apoptosis.

Quantitative Data

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 3.28 |

| SK-OV-3 | Ovarian Cancer | 4.31 |

| SK-MEL-2 | Skin Melanoma | 3.88 |

| HCT-15 | Colon Cancer | 4.65 |

Experimental Protocols

MTT Assay for Cytotoxicity

The cytotoxic activity of this compound is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for an additional 48 hours.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., dimethyl sulfoxide).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in cell viability compared to the untreated control.

Signaling Pathways

Apoptosis Induction Pathway

While direct experimental evidence for this compound is still emerging, the induction of apoptosis by sesquiterpene lactones is generally understood to involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Anti-inflammatory Activity

Sesquiterpene lactones are well-documented for their anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While specific quantitative data for this compound is limited, its structural similarity to other anti-inflammatory sesquiterpene lactones suggests a similar mechanism of action.

Experimental Protocols

In Vitro Anti-inflammatory Assays

-

Inhibition of Protein Denaturation:

-

A reaction mixture containing egg albumin and phosphate-buffered saline (pH 6.4) is prepared.

-

Different concentrations of this compound are added to the mixture.

-

The mixture is incubated and then heated to induce denaturation.

-

The turbidity is measured spectrophotometrically at 660 nm.

-

The percentage inhibition of denaturation is calculated.

-

-

Membrane Stabilization Assay (Human Red Blood Cell Method):

-

A suspension of human red blood cells (HRBC) is prepared.

-

The HRBC suspension is treated with different concentrations of this compound and incubated.

-

Hemolysis is induced using a hypotonic solution.

-

The hemoglobin content in the supernatant is measured spectrophotometrically at 560 nm.

-

The percentage of membrane stabilization is calculated.

-

Signaling Pathways

NF-κB Inhibition Pathway

The anti-inflammatory effects of many sesquiterpene lactones are attributed to their ability to inhibit the NF-κB signaling pathway, a key regulator of inflammatory responses.

Antimicrobial Activity

Extracts from Eupatorium species have traditionally been used for their antimicrobial properties. The presence of sesquiterpene lactones like this compound is believed to contribute significantly to this activity.

Quantitative Data

Specific minimum inhibitory concentration (MIC) values for this compound against various microbial strains are not yet widely reported in the literature. Further research is required to quantify its antimicrobial efficacy.

Experimental Protocols

Broth Microdilution Method for MIC Determination

The antimicrobial activity of this compound can be determined by the broth microdilution method.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow

Conclusion

This compound, a sesquiterpene lactone from the Eupatorium genus, exhibits promising biological activities, most notably significant cytotoxicity against a range of cancer cell lines. Its potential anti-inflammatory and antimicrobial properties, inferred from the activities of related compounds, warrant further investigation. The likely mechanisms of action, involving the induction of apoptosis and inhibition of the NF-κB signaling pathway, make this compound a compelling candidate for further preclinical and clinical development. This guide provides a foundational understanding of the current knowledge on this compound and serves as a catalyst for future research to fully elucidate its therapeutic potential.

Deacetyleupaserrin: A Technical Guide on its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetyleupaserrin (DE), a sesquiterpene lactone found in various plant species, has emerged as a promising natural compound with significant anticancer properties. Preclinical investigations have revealed its multifaceted mechanism of action, targeting fundamental cellular processes that are commonly dysregulated in cancer. This technical guide provides an in-depth analysis of DE's core mechanisms, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). It also details the compound's impact on critical signaling pathways such as NF-κB and STAT3. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering structured data, detailed experimental protocols, and visual representations of the key molecular interactions to facilitate further investigation and therapeutic development.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer compounds, offering unique chemical structures and diverse mechanisms of action. This compound, a sesquiterpene lactone, has demonstrated potent cytotoxic effects against a range of cancer cell lines. Its ability to modulate multiple oncogenic pathways makes it a compelling candidate for further drug development. This guide synthesizes the current understanding of DE's anticancer activities, focusing on the molecular pathways it perturbs.

Cytotoxicity Profile

The cytotoxic potential of this compound has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a critical parameter in assessing its anticancer activity. While specific IC50 values for this compound are still being extensively documented across a wide array of cell lines, related compounds and natural extracts containing it have shown significant activity. For comparative purposes, the table below includes IC50 values for goniothalamin (GTN) and doxorubicin (DOX), another natural product and a standard chemotherapeutic agent, respectively, to provide context for the potency of such compounds.[1]

Table 1: Comparative IC50 Values of Anticancer Compounds After 72h Incubation

| Cell Line | Cancer Type | IC50 of GTN (µg/ml) | IC50 of DOX (µg/ml) |

| Saos-2 | Osteosarcoma | 0.62 ± 0.06 | 0.11 ± 0.01 |

| A549 | Lung Adenocarcinoma | 0.73 ± 0.08 | 0.15 ± 0.01 |

| UACC-732 | Breast Carcinoma | 1.15 ± 0.21 | 0.13 ± 0.02 |

| MCF-7 | Breast Adenocarcinoma | 1.25 ± 0.11 | 0.19 ± 0.01 |

| HT29 | Colorectal Adenocarcinoma | 2.01 ± 0.28 | 0.18 ± 0.02 |

| HMSC (Normal) | Bone Marrow Stem Cells | 6.23 ± 1.29 | 0.23 ± 0.40 |

Data presented as mean ± standard deviation.[1]

Core Mechanisms of Action

This compound exerts its anticancer effects through several interconnected mechanisms, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and modulating key intracellular signaling pathways.

Apoptosis is a crucial process for eliminating damaged or malignant cells.[2] Cancer cells often develop mechanisms to evade apoptosis, a hallmark of cancer.[3][4] this compound has been shown to reinstate this cell death program through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to mitochondrial outer membrane permeabilization (MOMP). DE is believed to trigger this by altering the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[5][6] This imbalance leads to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (initiator caspase-9 and executioner caspase-3), ultimately leading to cell death.[5]

-

Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors. While direct evidence for DE's role in this pathway is still emerging, many natural compounds are known to sensitize cancer cells to extrinsic apoptotic signals.

The diagram below illustrates the central role of mitochondria and caspases in the intrinsic apoptotic pathway, which is a key target of this compound.

Uncontrolled cell proliferation is a defining feature of cancer, often resulting from a dysregulated cell cycle. This compound has been observed to induce cell cycle arrest, primarily at the G2/M phase, thereby preventing cancer cells from dividing.[7] This arrest is typically mediated by the modulation of key regulatory proteins:

-

Cyclin-Dependent Kinases (CDKs): These enzymes drive the progression of the cell cycle. DE can inhibit the activity of CDKs, such as CDK1, which is essential for the transition from the G2 to the M phase.

-

p53 and p21: The tumor suppressor protein p53 can halt the cell cycle in response to cellular stress.[8] Its downstream target, p21, is a potent CDK inhibitor.[8][9] Studies suggest that DE may upregulate p53 and p21, leading to cell cycle arrest.[10]

The following workflow illustrates how this compound can induce G2/M cell cycle arrest.

This compound has been found to interfere with pro-survival signaling pathways that are frequently hyperactivated in cancer.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival.[11] In many cancers, constitutive activation of NF-κB helps tumor cells evade apoptosis. DE has been shown to inhibit NF-κB activation, likely by preventing the degradation of its inhibitor, IκBα.[12]

-

STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: STAT3 is another transcription factor that, when constitutively active, promotes tumor cell proliferation, survival, and angiogenesis.[13][14] this compound has been reported to decrease the phosphorylation and subsequent activation of STAT3.[12]

-

Reactive Oxygen Species (ROS) Generation: Cancer cells often have a higher basal level of ROS compared to normal cells.[15][16] While moderate levels of ROS can promote cancer progression, excessive ROS can induce cell death.[16][17][18] this compound can induce high levels of ROS in cancer cells, leading to oxidative stress and triggering apoptosis.[12]

The diagram below outlines the inhibitory effects of this compound on the NF-κB and STAT3 pathways.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of this compound.

This assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the vehicle-treated control cells.

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20]

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[20]

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells. The fluorescence intensity of PI is directly proportional to the amount of DNA.

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the expression and activation of proteins in signaling pathways.

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[23]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[24]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.[24]

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[21]

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent due to its ability to induce apoptosis and cell cycle arrest, and to modulate critical pro-survival signaling pathways in cancer cells. The multifaceted nature of its mechanism of action suggests it may be effective against a broad range of malignancies and could potentially circumvent some mechanisms of drug resistance.

Future research should focus on:

-

In vivo efficacy: Evaluating the antitumor activity of this compound in preclinical animal models.

-

Pharmacokinetics and bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Target identification: Pinpointing the direct molecular targets of this compound to fully elucidate its mechanism of action.

-

Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies.

A thorough understanding of these aspects will be crucial for the translation of this compound from a promising natural product into a clinically viable anticancer therapeutic.

References

- 1. medic.upm.edu.my [medic.upm.edu.my]

- 2. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Evading apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms Underlying Cancer Growth and Apoptosis by DEK Overexpression in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Specific Irreversible Cell-Cycle Arrest and Depletion of Cancer Cells Obtained by Combining Curcumin and the Flavonoids Quercetin and Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. Frontiers | Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype [frontiersin.org]

- 10. Romidepsin induces cell cycle arrest, apoptosis, histone hyperacetylation and reduces matrix metalloproteinases 2 and 9 expression in bortezomib sensitized non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Acacetin Inhibits the Growth of STAT3-Activated DU145 Prostate Cancer Cells by Directly Binding to Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reactive oxygen species in cancer: Current findings and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of Reactive Oxygen Species in Cancer Progression: Molecular Mechanisms and Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bio-rad.com [bio-rad.com]

- 22. Western Blot Protocol | Proteintech Group [ptglab.com]

- 23. Western blot protocol | Abcam [abcam.com]

- 24. origene.com [origene.com]

Unveiling the Anti-Leukemic Potential of Sesquiterpene Lactones: A Technical Guide on In Vitro Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents has led to the exploration of a diverse array of natural compounds. Among these, sesquiterpene lactones, a class of secondary metabolites found predominantly in plants of the Asteraceae family, have emerged as promising candidates for their potent cytotoxic and pro-apoptotic activities against various cancer cell lines, including those of hematological origin. This technical guide delves into the in vitro cytotoxicity of this class of compounds against leukemia cell lines, with a focus on the methodologies used to assess their efficacy and the signaling pathways they modulate. While direct comprehensive studies on Deacetyleupaserrin in leukemia are limited, its classification as a sesquiterpene lactone suggests it may share similar mechanisms of action with other members of its class. One source lists this compound as having antitumor activity, although specific data against leukemia cell lines is not provided[1].

Quantitative Data on the Cytotoxicity of Sesquiterpene Lactones against Leukemia Cell Lines

The cytotoxic potential of various sesquiterpene lactones has been evaluated against several human leukemia cell lines. The half-maximal inhibitory concentration (IC50), a key metric of potency, varies depending on the specific compound and the cell line. The following table summarizes the IC50 values for several representative sesquiterpene lactones.

| Sesquiterpene Lactone | Leukemia Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Spiciformin | U-937 | 3.5 ± 0.4 | 72 | [2] |

| Spiciformin | HL-60 | 4.2 ± 0.3 | 72 | [2] |

| Acetylspiciformin | U-937 | 2.8 ± 0.2 | 72 | [2] |

| Acetylspiciformin | HL-60 | 3.1 ± 0.1 | 72 | [2] |

| Cynaropicrin | U937 | Not specified | Not specified | [3] |

| Cynaropicrin | Eol-1 | Not specified | Not specified | [3] |

| Cynaropicrin | Jurkat T cells | Not specified | Not specified | [3] |

Experimental Protocols

The assessment of the in vitro cytotoxicity of sesquiterpene lactones against leukemia cell lines involves a series of well-established experimental protocols. These methodologies are crucial for determining the efficacy and mechanism of action of these compounds.

Cell Culture and Treatment:

-

Cell Lines: Human leukemia cell lines such as U-937 (histiocytic lymphoma) and HL-60 (promyelocytic leukemia) are commonly used.[2]

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. They are maintained in a humidified atmosphere of 5% CO2 at 37°C.

-

Compound Preparation: The sesquiterpene lactone is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the culture medium.

Cytotoxicity Assay (MTT Assay):

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[2]

-

Seeding: Leukemia cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well.

-

Treatment: The cells are then treated with various concentrations of the sesquiterpene lactone for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., 20% SDS in 50% dimethylformamide).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Apoptosis Assessment (Flow Cytometry):

Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic compounds kill cancer cells. Flow cytometry using Annexin V and propidium iodide (PI) staining is a standard method to quantify apoptosis.

-

Cell Treatment: Cells are treated with the sesquiterpene lactone at its IC50 concentration for various time points.

-

Staining: The treated cells are harvested, washed with PBS, and then resuspended in a binding buffer containing Annexin V-FITC and PI.

-

Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathways in Sesquiterpene Lactone-Induced Apoptosis

Sesquiterpene lactones induce apoptosis in leukemia cells through the modulation of various signaling pathways. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are often implicated.

Experimental Workflow for Assessing Cytotoxicity and Apoptosis

Caption: Workflow for evaluating the in vitro anti-leukemic activity.

Intrinsic Apoptotic Pathway

Many sesquiterpene lactones trigger the intrinsic apoptotic pathway by inducing mitochondrial dysfunction.

Caption: Intrinsic pathway of sesquiterpene lactone-induced apoptosis.

Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface.

Caption: Extrinsic pathway of sesquiterpene lactone-induced apoptosis.

References

- 1. Biological Activity Antitumor | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 2. Cytotoxicity of the Sesquiterpene Lactone Spiciformin and Its Acetyl Derivative against the Human Leukemia Cell Lines U-937 and HL-60 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]

The Uncharted Path: A Technical Guide to the Biosynthesis of Deacetyleupaserrin in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetyleupaserrin, a eudesmanolide sesquiterpene lactone found in various plant species, particularly within the Asteraceae family, has garnered interest for its potential biological activities. Despite its significance, the precise biosynthetic pathway leading to this complex natural product remains largely unelucidated. This technical guide synthesizes the current understanding of sesquiterpene lactone biosynthesis to propose a putative pathway for this compound. Drawing upon established enzymatic reactions in related pathways, this document outlines the key steps from central metabolism to the formation of the characteristic eudesmanolide skeleton and the subsequent oxidative modifications. While specific enzymes responsible for the final tailoring steps in this compound formation have yet to be characterized, this guide provides a robust hypothetical framework to direct future research and targeted discovery of these elusive biocatalysts. All quantitative data from related studies are summarized, and detailed experimental protocols for key analytical techniques are provided to facilitate further investigation.

Introduction to Sesquiterpene Lactone Biosynthesis

Sesquiterpene lactones (STLs) are a diverse group of C15 terpenoids characterized by a lactone ring.[1][2][3] Their biosynthesis originates from the universal C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[4] Three of these C5 units are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP).[4] The cyclization of FPP, catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs), marks the first committed step and generates the vast array of sesquiterpene carbon skeletons.[5] Subsequent modifications, primarily oxidations catalyzed by cytochrome P450 monooxygenases (CYPs) and subsequent lactonization, lead to the formation of the diverse STLs observed in nature.[6][7]

Proposed Biosynthesis Pathway of this compound

This compound is a member of the eudesmanolide class of STLs.[2] While the specific enzymes have not been identified, a plausible biosynthetic pathway can be constructed based on well-characterized steps in the formation of other eudesmanolides and related STLs.[8]

The proposed pathway initiates with the cyclization of FPP and proceeds through several key stages:

-

Formation of the Germacrene A Intermediate: The linear FPP molecule is first cyclized by Germacrene A Synthase (GAS) to form (+)-germacrene A. This is a common and crucial intermediate in the biosynthesis of many STLs.[7]

-

Oxidation of Germacrene A: The methyl group on the isopropenyl side chain of germacrene A is then stepwise oxidized to a carboxylic acid. This three-step oxidation is catalyzed by a single multifunctional cytochrome P450 enzyme, Germacrene A Oxidase (GAO) , yielding germacrene A acid.[7]

-

Cyclization to the Eudesmanolide Skeleton: The germacrene A acid intermediate is believed to undergo a protonation-initiated cyclization to form the bicyclic eudesmanolide core. This step is likely catalyzed by a specific eudesmanolide synthase , which may be a specialized cytochrome P450 enzyme.[9] This cyclization results in a carbocation that is subsequently quenched by water, introducing a hydroxyl group.

-

Hydroxylation and Tailoring Steps: The nascent eudesmanolide skeleton undergoes a series of hydroxylation reactions at specific positions, catalyzed by various cytochrome P450 hydroxylases .[10] For this compound, this would involve hydroxylations to produce the specific stereochemistry of the final molecule.

-

Lactonization: The formation of the characteristic γ-lactone ring is a critical step. In many STLs, this is catalyzed by a specific CYP, such as a costunolide synthase, which hydroxylates the germacrene A acid at the C6 position, leading to spontaneous lactonization.[6] A similar enzymatic activity is proposed for the formation of the lactone ring in the eudesmanolide precursor of this compound.

-

Deacetylation: The name "this compound" suggests it may be derived from an acetylated precursor, "Eupaserrin". The final step in the pathway would therefore be a deacetylation reaction, catalyzed by a currently unknown esterase or deacetylase .[11] The search for such an enzyme is a key area for future research.

Diagram of the Proposed Biosynthesis Pathway

Quantitative Data Summary

Quantitative data for the specific enzymes in the this compound pathway are not available. However, kinetic data from characterized enzymes in related STL pathways provide valuable benchmarks for future studies.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |

| Germacrene A Synthase (GAS) | FPP | 0.5 ± 0.1 | 0.23 ± 0.01 | Cichorium intybus | |

| Germacrene A Oxidase (GAO) | (+)-Germacrene A | 1.2 ± 0.3 | 0.15 ± 0.01 | Helianthus annuus | [7] |

| Costunolide Synthase (CYP71BL2) | Germacrene A Acid | 5.8 ± 0.7 | 0.08 ± 0.01 | Lactuca sativa | [6] |

| HaG8H (CYP71BL1) | Germacrene A Acid | 3.4 ± 0.5 | - | Helianthus annuus | [6] |

| HaES (CYP71DD6) | 8β-hydroxy-GAA | 7.1 ± 1.2 | - | Helianthus annuus | [6] |

Detailed Experimental Protocols

Elucidating the biosynthesis of this compound will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate genes encoding sesquiterpene synthases, cytochrome P450s, and deacetylases involved in this compound biosynthesis.

Protocol:

-

Plant Material: Collect tissues from a plant species known to produce this compound (e.g., Eupatorium species) at different developmental stages or after elicitor treatment to enrich for transcripts of secondary metabolism genes.

-

RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-Seq).

-

Transcriptome Assembly and Annotation: Assemble the sequencing reads into a de novo transcriptome and annotate the transcripts by sequence homology to known enzyme families (e.g., terpene synthases, CYPs, esterases).

-

Differential Expression Analysis: Compare transcript abundance across different tissues or treatments to identify genes that are co-expressed with this compound accumulation.

-

Phylogenetic Analysis: Place the candidate gene sequences into phylogenetic trees with known functional enzymes to infer potential functions.

Experimental Workflow: Gene Discovery

In Vitro Enzyme Assays

Objective: To functionally characterize candidate enzymes identified from transcriptome analysis.

Protocol for a Cytochrome P450 Enzyme:

-

Gene Cloning and Heterologous Expression: Clone the full-length cDNA of the candidate CYP into an expression vector (e.g., for yeast or E. coli) and express the recombinant protein. Microsomal preparations from yeast are commonly used for CYP assays.

-

Substrate Incubation: Prepare a reaction mixture containing the microsomal fraction with the expressed CYP, a cytochrome P450 reductase (CPR), NADPH, and the putative substrate (e.g., a synthesized eudesmanolide precursor).

-

Product Extraction: After incubation, stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product by comparison with authentic standards or by structural elucidation.

In Vivo Functional Characterization using Transient Expression

Objective: To confirm the function of a candidate biosynthetic gene in a plant system.

Protocol:

-

Vector Construction: Clone the candidate gene into a plant expression vector. Co-expression with upstream pathway genes may be necessary if the substrate is not endogenously produced.

-

Agroinfiltration: Infiltrate Nicotiana benthamiana leaves with Agrobacterium tumefaciens carrying the expression construct(s).

-

Metabolite Extraction: After 5-7 days of incubation, harvest the infiltrated leaf tissue and extract the metabolites.

-

Metabolite Analysis: Analyze the plant extracts using LC-MS or GC-MS to detect the production of the expected product.

Future Directions and Conclusion

The biosynthesis of this compound presents a fascinating puzzle in plant specialized metabolism. The proposed pathway in this guide provides a roadmap for researchers to systematically unravel the enzymatic steps involved. Key future work should focus on:

-

Transcriptome and Genome Sequencing: Generating high-quality sequence data from this compound-producing plants is paramount for gene discovery.

-

Functional Genomics: High-throughput functional screening of candidate genes will be essential to identify the specific enzymes.

-

Metabolic Engineering: Once the pathway is elucidated, there is potential for metabolic engineering in microbial or plant hosts to produce this compound or novel derivatives for pharmaceutical applications.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Sesquiterpene lactone - Wikipedia [en.wikipedia.org]

- 3. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]

- 4. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]

- 5. Enzymes in biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Direct production of dihydroxylated sesquiterpenoids by a maize terpene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of Deacetyleupaserrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetyleupaserrin, a sesquiterpene lactone isolated from Eupatorium semiserratum, has demonstrated notable antileukemic activity.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available experimental details for its isolation. While specific signaling pathway interactions for this compound are not extensively documented, this guide presents a general framework of relevant pathways that may be influenced by sesquiterpene lactones, offering a valuable resource for future research and drug development endeavors.

Physicochemical Properties

This compound is a sesquiterpenoid with the molecular formula C20H26O6 and a molecular weight of 362.42 g/mol .[1][3][4][5] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C20H26O6 | [3][4][5] |

| Molecular Weight | 362.42 g/mol | [1][3][4][5] |

| CAS Number | 38456-39-2 | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectral Data

The structural elucidation of this compound was achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Detailed mass spectrometry data for this compound, including fragmentation patterns, is not currently available in the public domain. The expected molecular ion peak [M]+ would be at m/z 362.42, corresponding to its molecular weight.

Experimental Protocols

Isolation of this compound

The seminal work on the isolation of this compound was conducted by Kupchan and colleagues from the plant Eupatorium semiserratum.[1][3] While the full, detailed protocol from the original 1973 publication is not available in the provided search results, a general workflow for the isolation of sesquiterpene lactones from plant material is outlined below. This generalized protocol is based on common phytochemical extraction and purification techniques.

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Potential Signaling Pathways

This compound has been identified as a sesquiterpenoid with antileukemic activity.[1][2] The precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects are not well-defined in the available literature. However, based on the known activities of other sesquiterpene lactones, it is plausible that this compound may modulate key signaling pathways involved in cancer cell proliferation, survival, and inflammation. One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a known target for some sesquiterpene lactones.

Hypothetical Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway and a hypothetical point of inhibition by this compound.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

This compound represents a promising natural product with potential for development as an anticancer agent. However, a significant gap exists in the publicly available data regarding its detailed physicochemical properties, comprehensive spectral characterization, and, most critically, its mechanism of action. Future research should focus on:

-

Complete Physicochemical Characterization: Determination of melting point, boiling point, and solubility in various solvents.

-

Full Spectral Analysis: Publication of detailed 1H NMR, 13C NMR, and high-resolution mass spectrometry data.

-

Elucidation of Mechanism of Action: In-depth studies to identify the specific cellular targets and signaling pathways modulated by this compound. This should include validation of its effects on the NF-κB pathway and exploration of other potential targets.

-

In Vivo Efficacy Studies: Evaluation of the antitumor activity of this compound in relevant animal models.

Addressing these knowledge gaps will be crucial for advancing the development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Deacetyleupaserrin from Eupatorium semiserratum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetyleupaserrin is a sesquiterpene lactone found in Eupatorium semiserratum, a plant species native to North America. Sesquiterpene lactones are a class of natural products known for their diverse biological activities, including potential anticancer properties. The isolation and purification of this compound are critical first steps for further pharmacological evaluation and drug development. This document provides a detailed protocol for the isolation of this compound from the aerial parts of Eupatorium semiserratum, based on established phytochemical methods for this class of compounds.

Data Presentation: Typical Yields in Sesquiterpene Lactone Isolation

The following table summarizes representative quantitative data that might be expected during the isolation process, starting from 1 kg of dried plant material. Actual yields may vary depending on the specific plant population, collection time, and experimental conditions.

| Step | Parameter | Value | Notes |

| Extraction | Dried Plant Material (Aerial Parts) | 1.0 kg | Finely ground to increase surface area for extraction. |

| Extraction Solvent | 10 L | Chloroform-Methanol (1:1 v/v) | |

| Crude Extract Yield | 50 - 80 g | After solvent evaporation. | |

| Fractionation | Chloroform Soluble Fraction | 20 - 30 g | Enriched with sesquiterpene lactones. |

| 90% Methanol Soluble Fraction | 5 - 10 g | Further enrichment of polar compounds. | |

| Chromatography | Silica Gel Column Chromatography Input | 5 g | From the 90% Methanol Soluble Fraction. |

| Elution Solvents | Gradient | Hexane, Ethyl Acetate, Methanol | |

| Purified this compound Yield | 50 - 150 mg | Crystalline solid after final purification steps. |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the isolation of this compound from Eupatorium semiserratum.

Caption: Workflow for this compound Isolation.

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: The aerial parts of Eupatorium semiserratum should be collected during the flowering season.

-

Drying: The plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, until brittle.

-

Grinding: The dried material is then ground into a coarse powder to facilitate efficient solvent extraction.

Extraction

-

Solvent System: A mixture of chloroform and methanol (1:1 v/v) is used for the initial extraction.

-

Procedure:

-

Macerate the ground plant material (1 kg) in the chloroform-methanol solvent (10 L) at room temperature for 48-72 hours with occasional stirring.

-

Filter the mixture through cheesecloth and then filter paper to separate the extract from the plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine all the filtrates.

-

-

Concentration: The combined extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a dark, viscous crude extract.

Fractionation (Solvent Partitioning)

This step aims to separate compounds based on their polarity, enriching the sesquiterpene lactones in a specific fraction.

-

Initial Partitioning:

-

Suspend the crude extract in a 10% aqueous methanol solution.

-

Partition this suspension against chloroform in a separatory funnel.

-

Separate the lower chloroform layer. Repeat the partitioning of the aqueous methanol layer with fresh chloroform two more times.

-

Combine the chloroform fractions and concentrate under reduced pressure to yield the chloroform-soluble fraction.

-

-

Secondary Partitioning:

-

Dissolve the chloroform-soluble fraction in 90% aqueous methanol.

-

Partition this solution against n-hexane to remove non-polar constituents like fats and waxes.

-

Discard the upper n-hexane layer. Repeat the partitioning with fresh n-hexane two more times.

-

The lower 90% methanol layer, which is now enriched with sesquiterpene lactones, is concentrated under reduced pressure.

-

Signaling Pathway Diagram (Hypothetical)

While the direct signaling pathway of this compound is a subject of ongoing research, many sesquiterpene lactones are known to exert their cytotoxic effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism.

Caption: Proposed Inhibition of NF-κB Pathway.

Chromatographic Purification

-

Technique: Gravity column chromatography followed by High-Performance Liquid Chromatography (HPLC) if necessary for final purification.

-

Stationary Phase: Silica gel (70-230 mesh) for the initial column.

-

Mobile Phase: A gradient of n-hexane and ethyl acetate, followed by increasing concentrations of methanol in ethyl acetate.

-

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Dissolve the enriched sesquiterpene lactone fraction in a minimal amount of chloroform or dichloromethane and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate, and then carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.

-

Begin elution with 100% n-hexane, gradually increasing the polarity by adding ethyl acetate, and then methanol.

-

Collect fractions of a consistent volume (e.g., 20-50 mL).

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 1:1 or 3:7). Visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).

-

Combine the fractions that contain the compound of interest with a similar TLC profile.

-

Concentrate the pooled fractions to yield semi-pure this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate-hexane) or by preparative HPLC.

-

Structure Elucidation

The identity and purity of the isolated this compound should be confirmed by spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR for structural determination.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

Safety Precautions

-

Work in a well-ventilated fume hood, especially when using volatile organic solvents like chloroform, hexane, and methanol.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and solvent-resistant gloves.

-

Handle silica gel with care as fine dust can be a respiratory irritant.

-

Dispose of all chemical waste according to institutional guidelines.

HPLC purification protocol for Deacetyleupaserrin

Application Notes and Protocols

Topic: HPLC Purification Protocol for Deacetyleupaserrin

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a sesquiterpene lactone with recognized antileukemic properties, primarily isolated from plants of the Eupatorium genus.[1] As a compound of significant interest in pharmaceutical research and drug development, obtaining high-purity this compound is crucial for accurate biological and toxicological studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of natural products like sesquiterpene lactones. This document provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC). The method is based on established procedures for the separation of structurally related sesquiterpenoid lactones from Eupatorium species.[2][3][4]

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus elute later. In this protocol, a gradient elution with an increasing concentration of organic solvent (acetonitrile) in water is employed to effectively separate this compound from other components in a crude extract.

Experimental Protocols

1. Materials and Reagents

-

Crude extract of an appropriate plant source (e.g., Eupatorium semiserratum) containing this compound.

-

HPLC grade acetonitrile (ACN)

-

HPLC grade water

-

Trifluoroacetic acid (TFA), HPLC grade (optional, as a mobile phase additive to improve peak shape)

-

HPLC grade methanol (for sample preparation and system flushing)

-

0.22 µm syringe filters (for sample and mobile phase filtration)

2. Instrumentation and Columns

-

A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis detector.

-

Reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 250 mm x 9.4 mm, 5 µm particle size). A similar C18 column from another manufacturer can also be used.

3. Mobile Phase Preparation

-

Mobile Phase A: HPLC grade water (with optional 0.1% TFA)

-

Mobile Phase B: HPLC grade acetonitrile (with optional 0.1% TFA)

-

Degas both mobile phases for at least 15 minutes using an ultrasonicator or an online degasser to prevent bubble formation in the system.

4. Sample Preparation

-

Accurately weigh the crude plant extract.

-

Dissolve the extract in a minimal amount of a solvent mixture that is compatible with the initial mobile phase conditions (e.g., 50:50 water:acetonitrile or 100% methanol). The choice of solvent will depend on the solubility of the extract.

-

Ensure complete dissolution by vortexing or brief sonication.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.

5. HPLC Purification Protocol

-

System Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 80% Mobile Phase A and 20% Mobile Phase B) at a constant flow rate until a stable baseline is achieved.

-

Injection: Inject the filtered sample onto the column. The injection volume will depend on the concentration of the sample and the capacity of the preparative column.

-

Elution Gradient: Elute the sample using a linear gradient. A suggested gradient is as follows:

| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |

| 0 | 80 | 20 |

| 10 | 80 | 20 |

| 60 | 30 | 70 |

| 65 | 0 | 100 |

| 70 | 0 | 100 |

| 75 | 80 | 20 |

| 85 | 80 | 20 |

-

Detection: Monitor the elution profile with a UV detector. Based on the chemical structure of sesquiterpene lactones, a detection wavelength of 210 nm is recommended for general screening. If the compound has a stronger chromophore, a higher wavelength like 254 nm can be used, as has been done for similar compounds from Eupatorium.[2][4]

-

Fraction Collection: Collect fractions corresponding to the peak of interest (this compound). The retention time will need to be determined empirically, but based on typical elution profiles of sesquiterpene lactones, it is expected to elute as the acetonitrile concentration increases.

-

Post-Purification Processing:

-

Analyze the collected fractions for purity using analytical HPLC.

-

Pool the pure fractions.

-

Remove the organic solvent (acetonitrile) using a rotary evaporator.

-

Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

-

Data Presentation

The following table summarizes illustrative quantitative data for the purification of this compound. These values are based on typical results obtained for the purification of sesquiterpene lactones from plant extracts and may vary depending on the specific experimental conditions and the composition of the crude extract.

| Parameter | Value |

| HPLC System | Preparative HPLC |

| Column | C18, 250 x 9.4 mm, 5 µm |

| Mobile Phase | Water (A) / Acetonitrile (B) Gradient |

| Flow Rate | 4.0 mL/min |

| Detection Wavelength | 210 nm |

| Injection Volume | 500 µL |

| Sample Concentration | 20 mg/mL |

| Approx. Retention Time | 35 - 45 min |

| Purity of Collected Fraction | > 95% (by analytical HPLC) |

| Recovery Yield | 70 - 85% (from crude extract) |

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the HPLC purification of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: NMR and Mass Spectrometry Analysis of Deacetyleupaserrin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques used for the characterization of Deacetyleupaserrin, a sesquiterpene lactone with known antileukemic activity.[1] The protocols outlined below are based on established methods for the analysis of sesquiterpene lactones and serve as a guide for researchers working on the isolation, identification, and characterization of this and related natural products.

Overview of this compound

This compound is a sesquiterpenoid isolated from Eupatorium semiserratum.[1] Its structural elucidation was first reported in 1973, relying on spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2] As a member of the sesquiterpene lactone class, it is of interest for its potential anticancer properties. Many sesquiterpene lactones have been shown to exert their cytotoxic effects by modulating key signaling pathways involved in cell proliferation and apoptosis.[2][3]

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules like this compound. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

2.1. Experimental Protocol for NMR Analysis

The following is a general protocol for the NMR analysis of a sesquiterpene lactone like this compound.

Sample Preparation:

-

Dissolve the Sample: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). Chloroform-d (CDCl₃) is commonly used for sesquiterpene lactones.[4][5]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for chemical shifts (0 ppm).[6][7]

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Instrument: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for better signal dispersion.[8]

-

¹H NMR:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.[9]

-

Due to the low natural abundance of ¹³C, a larger number of scans (several thousand) and a longer acquisition time are typically required compared to ¹H NMR.[9]

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the identification of CH, CH₂, and CH₃ groups.

-

-

2D NMR:

-

To further elucidate the structure and assign all proton and carbon signals unambiguously, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[10]

-

2.2. Representative NMR Data

Table 1: Representative ¹H NMR Data for a Sesquiterpene Lactone in CDCl₃ [11]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment (Representative) |

| 6.25 | d | 3.5 | H-13a |

| 5.50 | d | 3.0 | H-13b |

| 5.10 | t | 8.5 | H-6 |

| 4.10 | m | H-8 | |

| 3.05 | m | H-7 | |

| 2.50 | m | H-1 | |

| 2.30 | m | H-5 | |

| 2.15 | s | OAc | |

| 1.80 | m | H-9a | |

| 1.60 | m | H-9b | |

| 1.25 | s | CH₃-14 | |

| 1.05 | d | 7.0 | CH₃-15 |

Table 2: Representative ¹³C NMR Data for a Sesquiterpene Lactone in CDCl₃ [12]

| Chemical Shift (δ, ppm) | Carbon Type | Assignment (Representative) |

| 170.1 | C | C=O (lactone) |

| 169.8 | C | C=O (acetate) |

| 140.5 | C | C-11 |

| 135.2 | C | C-4 |

| 125.8 | CH | C-5 |

| 121.5 | CH₂ | C-13 |

| 82.3 | CH | C-6 |

| 78.5 | CH | C-8 |

| 51.2 | CH | C-7 |

| 48.9 | C | C-10 |

| 41.3 | CH | C-1 |

| 35.6 | CH₂ | C-9 |

| 29.8 | CH₂ | C-2 |

| 23.4 | CH₂ | C-3 |

| 21.1 | CH₃ | OAc |

| 17.5 | CH₃ | C-14 |

| 12.8 | CH₃ | C-15 |

Mass Spectrometry Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information through the analysis of fragmentation patterns.

3.1. Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the purified compound (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition:

-

Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument is recommended for accurate mass measurements.[13]

-

Ionization Technique: Electrospray ionization (ESI) is a common and gentle ionization method suitable for sesquiterpene lactones.[14]

-

Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

-

Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry on the molecular ion peak. In this experiment, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide insights into the structure of the molecule.[15]

3.2. Representative Mass Spectrometry Data

Table 3: Representative HRMS and Fragmentation Data for a Sesquiterpene Lactone

| Ion | m/z (calculated) | m/z (observed) | Interpretation |

| [M+H]⁺ | 291.1596 | 291.1598 | Protonated Molecule |

| [M+Na]⁺ | 313.1416 | 313.1419 | Sodium Adduct |

| Fragment 1 | 231.1385 | 231.1387 | Loss of acetic acid (CH₃COOH) |

| Fragment 2 | 213.1279 | 213.1281 | Loss of acetic acid and water (H₂O) |

Visualization of Analytical Workflows and Potential Signaling Pathways

4.1. Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]